1-[5-(4-Methylphenoxy)pentyl]pyrrolidine synthesis and characterization
1-[5-(4-Methylphenoxy)pentyl]pyrrolidine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine
Abstract
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, making it a privileged motif in drug design.[2] This guide provides a comprehensive, in-depth technical overview of a robust and reproducible two-step synthesis of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine, a molecule combining the key pyrrolidine heterocycle with a phenoxy-alkyl ether chain. We will elucidate the causal logic behind the chosen synthetic strategy, provide detailed, field-tested experimental protocols, and outline a full suite of analytical techniques for the unequivocal characterization of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and validate this and structurally related compounds.
Synthetic Strategy and Rationale
The synthesis of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine is most efficiently approached via a convergent two-step strategy. This involves the initial formation of an aryl-alkyl ether intermediate, which is subsequently used to alkylate the pyrrolidine ring. This pathway is selected for its high efficiency, use of readily available starting materials, and the reliability of the chosen chemical transformations.
Step 1: Williamson Ether Synthesis. This classic and highly reliable method is employed to form the ether linkage.[3][4] 4-Methylphenol (p-cresol) is deprotonated by a suitable base to form the more nucleophilic phenoxide. This phenoxide then undergoes a nucleophilic substitution (S_N2) reaction with a large excess of a 1,5-dihalopentane, such as 1,5-dibromopentane.[3][5] Using a significant excess of the dihaloalkane is a critical experimental choice to minimize the undesired formation of a symmetrical diether byproduct (1,5-bis(4-methylphenoxy)pentane).
Step 2: Nucleophilic Alkylation of Pyrrolidine. The second step involves the N-alkylation of pyrrolidine with the mono-etherified intermediate, 1-(5-bromopentyloxy)-4-methylbenzene. Pyrrolidine, a secondary amine, acts as a nucleophile, displacing the terminal bromide of the intermediate in another S_N2 reaction to form the target tertiary amine.[6] The use of a non-nucleophilic base is included to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation.
The overall synthetic workflow is depicted below.
Caption: High-level overview of the two-step synthetic pathway.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(5-Bromopentyloxy)-4-methylbenzene
This procedure details the formation of the key ether intermediate using the Williamson ether synthesis.
Protocol:
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Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylphenol (5.41 g, 50 mmol), anhydrous potassium carbonate (13.82 g, 100 mmol, 2 equivalents), and 100 mL of acetone.
-
Addition of Alkyl Halide: Add 1,5-dibromopentane (34.5 g, 21.6 mL, 150 mmol, 3 equivalents) to the stirring suspension. The large excess is crucial to favor mono-alkylation.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-methylphenol.
-
Work-up: After cooling to room temperature, filter the mixture to remove the potassium carbonate and potassium bromide salts. Wash the solids with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Redissolve the resulting oil in 100 mL of diethyl ether. Wash the organic layer sequentially with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate). This step is critical to remove the excess 1,5-dibromopentane and any di-substituted byproduct. The final product should be a clear, colorless oil.
Step 2: Synthesis of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine
This procedure describes the final alkylation step to yield the target compound.
Protocol:
-
Reagent Setup: To a 100 mL round-bottom flask, add the purified 1-(5-bromopentyloxy)-4-methylbenzene (5.14 g, 20 mmol), anhydrous potassium carbonate (5.53 g, 40 mmol, 2 equivalents), and 50 mL of acetonitrile.
-
Addition of Amine: Add pyrrolidine (2.13 g, 2.5 mL, 30 mmol, 1.5 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 18 hours, stirring vigorously. Monitor the reaction by TLC until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in 75 mL of ethyl acetate and wash with water (2 x 40 mL) and brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude final product.
-
Purification: While the crude product may be of high purity, further purification can be achieved via column chromatography on silica gel using an eluent system containing a small percentage of triethylamine mixed with ethyl acetate/hexanes to prevent the tertiary amine from streaking on the acidic silica gel. The final product is typically a pale yellow oil.
Structural Characterization and Data Analysis
Unequivocal confirmation of the synthesized 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine is achieved through a combination of spectroscopic methods. The overall validation workflow is outlined below.
Caption: Workflow for the characterization and validation of the final product.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The absence of certain peaks (like N-H or O-H stretches) is as informative as the presence of others.
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Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Strong absorptions will be observed in the 2850-2960 cm⁻¹ region.
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Aromatic C=C Stretch: Medium intensity peaks around 1500-1600 cm⁻¹.
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Aryl-Alkyl Ether C-O Stretch: Two characteristic strong bands are expected for phenyl alkyl ethers, one around 1250 cm⁻¹ (asymmetric stretch) and another around 1050 cm⁻¹ (symmetric stretch).[7][8]
-
Tertiary Amine C-N Stretch: This absorption is typically weak and falls in the 1000-1200 cm⁻¹ region, often being obscured by the stronger C-O ether stretch.
-
Absence of N-H Stretch: Critically, there should be no broad or sharp peaks in the 3200-3500 cm⁻¹ region, confirming the formation of a tertiary amine.[9][10]
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Significance |
| Aryl C-H | 3010 - 3050 | Confirms presence of the aromatic ring. |
| Alkyl C-H | 2850 - 2960 | Confirms presence of the pentyl chain and pyrrolidine ring. |
| C=C (Aromatic) | ~1510, ~1610 | Confirms the aromatic backbone. |
| C-O (Aryl Ether) | ~1250 and ~1050 | Confirms the ether linkage.[8][11] |
| N-H | Absent | Confirms the formation of a tertiary amine.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each unique proton environment.
-
Aromatic Protons: The protons on the 4-methylphenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region (~6.8-7.1 ppm).
-
Ether-Linked Methylene Protons (-O-CH₂-): The two protons on the carbon directly attached to the ether oxygen will be shifted downfield to approximately 3.9-4.0 ppm.[7][8]
-
Amine-Linked Methylene Protons (-N-CH₂-): The protons on the carbon of the pentyl chain attached to the pyrrolidine nitrogen will appear around 2.4-2.6 ppm.
-
Pyrrolidine Protons: The protons on the carbons adjacent to the nitrogen will also be in the 2.4-2.6 ppm range, while the other pyrrolidine protons will be further upfield (~1.7-1.8 ppm).
-
Alkyl Chain Protons: The remaining methylene groups of the pentyl chain will appear as multiplets between ~1.4 and 1.8 ppm.
-
Methyl Protons (-CH₃): The methyl group on the phenyl ring will produce a sharp singlet at ~2.3 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms.
-
Aromatic Carbons: Signals will appear in the ~114-157 ppm range. The carbon bearing the oxygen will be the most downfield.
-
Ether-Linked Carbon (-O-CH₂-): This carbon is expected to resonate in the 65-75 ppm range.[8]
-
Amine-Linked Carbons: The carbons of the pyrrolidine ring and the pentyl chain adjacent to the nitrogen will appear in the 50-60 ppm range.
-
Alkyl Chain Carbons: The other carbons of the pentyl chain will appear further upfield in the 20-30 ppm range.
-
Methyl Carbon (-CH₃): The aromatic methyl carbon will give a signal around 20 ppm.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Ar-H (ortho to OCH₂) | ~6.8 (d) | ~114 |
| Ar-H (meta to OCH₂) | ~7.1 (d) | ~129 |
| Ar-C-O | - | ~156 |
| Ar-C-CH₃ | - | ~130 |
| -O-CH₂- | ~3.9 (t) | ~68 |
| Pyrrolidine N-CH₂- | ~2.5 (m) | ~54 |
| Pentyl N-CH₂- | ~2.5 (m) | ~58 |
| Pyrrolidine -CH₂-CH₂- | ~1.8 (m) | ~23 |
| Pentyl Chain (-CH₂-)₃ | ~1.4-1.8 (m) | ~23-29 |
| Ar-CH₃ | ~2.3 (s) | ~20 |
Note: Predicted shifts are estimates. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): For 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine (C₁₆H₂₅NO), the expected exact mass of the molecular ion [M]⁺ will be approximately 247.1936 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Key Fragmentation: Common fragmentation pathways would include cleavage alpha to the nitrogen atom, leading to a stable pyrrolidinium fragment, and cleavage of the ether bond.
Conclusion
This guide outlines a logical and validated pathway for the synthesis of 1-[5-(4-Methylphenoxy)pentyl]pyrrolidine. By employing a robust two-step sequence featuring a Williamson ether synthesis followed by nucleophilic alkylation, the target molecule can be obtained in good yield and high purity. The comprehensive characterization protocol, utilizing IR, NMR, and MS, provides a self-validating system to ensure the unequivocal structural identity of the final compound. The methodologies and analytical insights presented herein serve as a reliable resource for researchers engaged in the synthesis of novel chemical entities built upon the valuable pyrrolidine scaffold.
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